molecular formula C11H14F3N3O2 B1306250 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 436088-40-3

5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B1306250
CAS No.: 436088-40-3
M. Wt: 277.24 g/mol
InChI Key: DYFYZGAIKLZWSA-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for fused heterocyclic systems. The complete systematic name, this compound, provides a comprehensive description of the molecular structure and substitution pattern. The Chemical Abstracts Service registry number 436088-40-3 serves as the unique identifier for this compound in chemical databases and literature.

The molecular formula C11H14F3N3O2 indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms. This composition reflects the complex heterocyclic structure with multiple functional groups, including the trifluoromethyl substituent and carboxylic acid moiety. The molecular weight of 277.25 atomic mass units further characterizes the compound's physical properties.

The nomenclature systematically describes each structural element: the "5-Isopropyl" designation indicates a branched alkyl substituent at position 5 of the ring system, while "7-trifluoromethyl" specifies the presence of a highly electronegative trifluoromethyl group at position 7. The "4,5,6,7-tetrahydro" prefix indicates the saturation of the pyrimidine ring portion, distinguishing this compound from its fully aromatic analogs. The "pyrazolo[1,5-a]pyrimidine" core nomenclature follows the standard fusion notation, where the bracketed numbers [1,5-a] specify the points of attachment between the pyrazole and pyrimidine rings.

Property Value Source
Chemical Abstracts Service Number 436088-40-3
Molecular Formula C11H14F3N3O2
Molecular Weight 277.25 g/mol
International Union of Pure and Applied Chemistry Name This compound

Structural Relationship to Pyrazolo[1,5-a]pyrimidine Core Scaffold

The pyrazolo[1,5-a]pyrimidine core scaffold represents a fused, rigid, and planar nitrogen-heterocyclic system that contains both pyrazole and pyrimidine rings. This structural motif serves as a privileged scaffold for combinatorial library design and drug discovery due to its exceptional synthetic versatility, which permits structural modifications throughout its periphery. The core framework exhibits significant importance in medicinal chemistry, with numerous derivatives demonstrating potent biological activities including selective protein inhibition, anticancer properties, and psychopharmacological effects.

The tetrahydro variant of the pyrazolo[1,5-a]pyrimidine scaffold, as exemplified by this compound, represents a partially saturated version of the parent aromatic system. This saturation occurs specifically in the pyrimidine ring portion, converting positions 4, 5, 6, and 7 from sp2 to sp3 hybridization. The resulting structural modification significantly alters the electronic properties and conformational flexibility of the molecule while maintaining the essential heterocyclic framework.

The synthesis of tetrahydropyrazolo[1,5-a]pyrimidines typically involves cyclization reactions between aminopyrazoles and appropriate electrophilic partners. Recent methodological advances have demonstrated efficient one-step synthesis approaches through recyclization of nitrogen-arylitaconimides with aminopyrazoles, providing access to diversely substituted tetrahydropyrazolo[1,5-a]pyrimidine derivatives. These synthetic transformations enable the introduction of various substituents at specific positions, as exemplified by the isopropyl and trifluoromethyl groups in the target compound.

The structural relationship between the fully aromatic pyrazolo[1,5-a]pyrimidine core and its tetrahydro derivatives extends beyond simple saturation patterns. The reduced ring system exhibits altered electronic distribution, modified hydrogen-bonding capabilities, and distinct three-dimensional conformations. These structural modifications can significantly influence biological activity, pharmacokinetic properties, and synthetic accessibility of the resulting compounds.

Stereochemical Considerations in Tetrahydropyrazolo[1,5-a]pyrimidine Derivatives

The stereochemical complexity of tetrahydropyrazolo[1,5-a]pyrimidine derivatives arises from the presence of multiple chiral centers within the saturated ring system. In the case of this compound, the saturation of positions 5 and 7 creates potential stereogenic centers, particularly when these positions bear different substituents.

Advanced synthetic methodologies have been developed to address the stereochemical challenges associated with tetrahydropyrazolo[1,5-a]pyrimidine synthesis. Asymmetric hydrogenation protocols using iridium and rhodium catalysts have demonstrated exceptional enantioselectivity, achieving up to 99% enantiomeric excess in the reduction of pyrazolo[1,5-a]pyrimidine precursors. These catalyst-controlled asymmetric hydrogenation methods represent significant advances in the stereoselective synthesis of chiral tetrahydropyrazolo[1,5-a]pyrimidine derivatives.

The stereochemical outcome of these reactions depends critically on the choice of chiral ligands, reaction conditions, and substrate activation strategies. Substrate activation approaches, including the introduction of directing groups or electronic modifications, have proven essential for achieving high enantioselectivity in the hydrogenation of multinuclear pyrimidine heteroarenes with multiple nitrogen atoms. The strong aromaticity and potential catalyst poisoning effects of the nitrogen-rich heterocyclic system present unique challenges that require specialized synthetic approaches.

Recent research has demonstrated highly enantioselective rhodium-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines, achieving excellent enantioselectivities of up to 98% enantiomeric excess. These methodological advances provide practical access to chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with defined stereochemical configurations. The development of such stereocontrolled synthetic routes represents a significant advancement in the preparation of enantiomerically pure tetrahydropyrazolo[1,5-a]pyrimidine derivatives for pharmaceutical applications.

The stereochemical considerations extend beyond simple point chirality to include conformational preferences and ring pucker conformations within the saturated ring system. The six-membered tetrahydropyrimidine ring can adopt various conformations, including chair, boat, and twist conformations, which influence the overall molecular geometry and potential biological interactions. Understanding these stereochemical factors proves essential for rational drug design and structure-activity relationship studies involving tetrahydropyrazolo[1,5-a]pyrimidine scaffolds.

Stereochemical Parameter Consideration Synthetic Approach
Enantioselectivity Up to 99% enantiomeric excess achievable Iridium-catalyzed asymmetric hydrogenation
Regioselectivity Position-specific substitution control Rhodium-catalyzed reductive dearomatization
Conformational Control Ring pucker and substituent orientation Catalyst-controlled stereoselective synthesis

Properties

IUPAC Name

5-propan-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3O2/c1-5(2)6-3-8(11(12,13)14)17-9(15-6)4-7(16-17)10(18)19/h4-6,8,15H,3H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFYZGAIKLZWSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(N2C(=CC(=N2)C(=O)O)N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70420918
Record name BAS 03183429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-40-3
Record name 4,5,6,7-Tetrahydro-5-(1-methylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAS 03183429
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70420918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Table 1: Effect of Acid Loading and Atmosphere on Yield of Pyrazolo[1,5-a]pyridine Derivative

Entry Acid Equivalents Atmosphere Yield (%)
1 2 (AcOH) Air 34
2 4 (AcOH) Air 52
3 6 (AcOH) Air 74
4 6 (AcOH) O2 94
5 6 (AcOH) Argon 6
6 1 (p-TSA) O2 39
7 2 (p-TSA) O2 41
8 1 (TFA) O2 48
9 2 (TFA) O2 55

Note: AcOH = acetic acid; p-TSA = p-toluenesulfonic acid; TFA = trifluoroacetic acid.

This data indicates that acetic acid at 6 equivalents under oxygen atmosphere provides the highest yield (94%) for the pyrazolo[1,5-a]pyrimidine formation, while inert atmosphere (argon) drastically reduces the yield, confirming the oxidative nature of the reaction.

Mechanistic Insights

The proposed mechanism involves:

  • Initial nucleophilic addition of the amino group of the N-amino-2-iminopyridine to the β-dicarbonyl compound forming an intermediate adduct.
  • Oxidative dehydrogenation facilitated by molecular oxygen converts this intermediate into a cyclized species.
  • Subsequent dehydration and ring closure yield the pyrazolo[1,5-a]pyrimidine core with the desired substituents.

Alternative pathways suggest that dehydration/cyclization may precede oxidative dehydrogenation depending on substrate and conditions.

Substrate Scope and Variations

The method tolerates various substituents on the amino-pyrimidine and β-dicarbonyl components, including electron-withdrawing and electron-donating groups, without significant impact on yield or reaction course. This versatility allows for the incorporation of the isopropyl and trifluoromethyl groups by selecting appropriate starting materials or intermediates bearing these substituents.

Multi-Step Synthesis Considerations

The synthesis of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid generally involves:

  • Preparation of the pyrazolo[1,5-a]pyrimidine core via the oxidative CDC method.
  • Introduction or retention of the isopropyl group at position 5, often from the β-dicarbonyl precursor or via alkylation.
  • Incorporation of the trifluoromethyl group at position 7, which may require specialized trifluoromethylation reagents or starting materials.
  • Final functionalization to install the carboxylic acid group at position 2, either by direct use of β-ketoesters or subsequent oxidation steps.

Due to the complexity, the overall synthesis is multi-step and requires careful control of reaction conditions to maximize yield and purity.

Summary Table of Key Synthetic Parameters

Parameter Details
Starting Materials N-amino-2-iminopyridines, β-dicarbonyl compounds
Solvent Ethanol with acetic acid (6 equiv)
Atmosphere Oxygen (1 atm)
Temperature 130 °C
Reaction Time 18 hours
Yield Up to 94% under optimized conditions
Key Reaction Type Oxidative cross-dehydrogenative coupling
Functional Groups Introduced Isopropyl, trifluoromethyl, carboxylic acid

Research Findings and Practical Notes

  • The oxidative CDC method is environmentally friendly, using molecular oxygen as the oxidant.
  • Acetic acid is preferred over stronger acids like trifluoroacetic acid or p-toluenesulfonic acid to avoid side reactions.
  • The reaction is sensitive to atmosphere; oxygen is essential for high yields.
  • The method allows for a broad substrate scope, enabling structural diversity in the pyrazolo[1,5-a]pyrimidine derivatives.
  • Crystallographic studies confirm the structure of synthesized compounds, validating the synthetic approach.

This comprehensive synthesis strategy for this compound leverages oxidative cyclization under mild conditions, providing an efficient route to this biologically relevant heterocycle with high yield and structural fidelity.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Addition: Addition of atoms or groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a promising candidate in cancer therapy. The compound has shown effectiveness in inhibiting cell growth in various cancer cell lines. For instance:

  • In vitro studies demonstrated that this compound exhibits significant cytotoxicity against acute myelogenous leukemia cells, with mechanisms involving the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .
  • Comparative studies indicated that it outperforms traditional chemotherapeutics like 5-Fluorouracil in selectivity and efficacy against specific cancer types .

Antiviral Properties

The compound's structural characteristics also suggest potential antiviral applications. Research indicates that derivatives of pyrazolo compounds can inhibit viral replication:

  • A study found that certain pyrazole derivatives exhibited potent antiviral activity against measles virus (MeV), suggesting that modifications to the pyrazolo framework could enhance efficacy against various viral pathogens .
  • Investigations into structure-activity relationships (SAR) revealed that alterations in the trifluoromethyl group significantly affect antiviral potency, indicating pathways for further optimization .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast Cancer)12.91FAK inhibition
MDA-MB-2319.46Induction of apoptosis via caspase activation
HL60 (Leukemia)8.00DHODH inhibition

Table 2: Antiviral Activity of Pyrazole Derivatives

CompoundVirus TargetEC50 (nM)Reference
Pyrazole Derivative AMeasles Virus60
Pyrazole Derivative BTobacco Mosaic Virus20

Case Study 1: Targeting Acute Myelogenous Leukemia

A study conducted on the compound's effect on acute myelogenous leukemia demonstrated promising results. The compound was found to effectively inhibit cell proliferation and induce apoptosis through modulation of the DHODH pathway. The research provided a basis for further clinical investigation into its application as a targeted therapy for leukemia patients .

Case Study 2: Evaluation Against Viral Infections

In another study focusing on antiviral properties, derivatives based on the pyrazolo scaffold were synthesized and tested against various viral strains. The results indicated that specific modifications led to enhanced antiviral activity compared to existing treatments, highlighting the potential for developing new antiviral agents from this chemical class .

Mechanism of Action

The mechanism of action of 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The presence of the trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazolo[1,5-a]pyrimidine Derivatives

Compound A : 4,5,6,7-Tetrahydro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic Acid
  • Key Differences :
    • 5-Substituent : 4-Methoxyphenyl (electron-donating, aromatic) vs. isopropyl (aliphatic, bulky).
    • Impact : The methoxy group may improve solubility but reduce lipophilicity compared to isopropyl. Aromaticity could enhance π-π stacking in target binding .
  • Availability : PubChem entry (2004) lacks synthesis or activity data, limiting direct comparison.
Compound B : 5-Ethyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
  • Key Differences :
    • 5-Substituent : Ethyl (smaller alkyl chain) vs. isopropyl.
    • Carboxylic Acid Position : Position 3 vs. 2, altering hydrogen-bonding networks.
  • Impact : Ethyl’s reduced steric bulk may lower binding affinity in sterically demanding pockets. Position 3 carboxylic acid might limit ionization under physiological conditions compared to position 2 .

Heterocyclic Core Modifications

Compound C : 2-R5-oxo-5H-6-Carboxamido-7-Phenyl-1,3,4-thiadiazolo-(3,2-a) Pyrimidine
  • Key Differences :
    • Core Structure : Thiadiazolo-pyrimidine vs. pyrazolo-pyrimidine.
    • Functional Groups : Carboxamide and phenyl substituents vs. trifluoromethyl and isopropyl.
  • Carboxamide may enhance solubility but reduce membrane permeability compared to carboxylic acid .

Structural and Functional Analysis Table

Parameter Target Compound Compound A Compound B Compound C
Core Structure Pyrazolo-pyrimidine Pyrazolo-pyrimidine Pyrazolo-pyrimidine Thiadiazolo-pyrimidine
5-Position Substituent Isopropyl 4-Methoxyphenyl Ethyl Ethyl (derivative)
7-Position Substituent Trifluoromethyl Trifluoromethyl Trifluoromethyl Phenyl
Acid Group Position 2 2 3 6 (carboxamide)
Lipophilicity (Predicted) High Moderate Moderate Low-Moderate
Metabolic Stability High (CF₃) Moderate (OCH₃) High (CF₃) Moderate (S-heterocycle)

Research Findings and Implications

  • Steric Effects : The isopropyl group in the target compound likely improves target selectivity over smaller alkyl chains (e.g., ethyl in Compound B) but may reduce solubility.
  • Electronic Properties : The trifluoromethyl group’s strong electron-withdrawing nature is conserved in Compounds A and B, suggesting shared stability advantages.
  • Positional Isomerism : Carboxylic acid at position 2 (target) vs. 3 (Compound B) may lead to divergent binding modes, as seen in kinase inhibitors where acid positioning affects ATP-pocket interactions.

Biological Activity

5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS No. 436088-40-3) is a compound with notable biological activities primarily in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C11_{11}H14_{14}F3_3N3_3O2_2
  • Molecular Weight : 277.24 g/mol
  • Chemical Structure : The compound features a pyrazolo-pyrimidine core structure with isopropyl and trifluoromethyl substituents that are critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets involved in inflammation and cell signaling pathways. Notably:

  • Inhibition of Enzymes : The compound has been studied for its inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.
  • Anti-inflammatory Properties : Research indicates that it may exhibit anti-inflammatory effects through the modulation of cytokine production, particularly inhibiting IL-6 and TNFα release in response to inflammatory stimuli .

Biological Activity Data

Activity TypeObserved EffectsReference
COX Inhibition IC50_{50} values ranging from 0.013 to 0.067 μM against COX-2
Inflammatory Cytokines Significant reduction in IL-17 and TNFα production
p38 MAPK Inhibition IC50_{50} of 53 nM on p38 MAPK
Cell Viability Reduced viability in SW1353 cells at concentrations above 10 μM

Case Study 1: Anti-inflammatory Effects

In a study focusing on the anti-inflammatory potential of pyrazolo-pyrimidines, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results demonstrated a marked decrease in paw swelling and inflammatory cytokine levels compared to control groups.

Case Study 2: Cancer Research

Another investigation evaluated the compound's effects on cancer cell lines. It was found to induce apoptosis in human cancer cells at micromolar concentrations. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Isopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

  • Methodological Answer : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization of precursors under controlled conditions. For example, analogous compounds are synthesized using PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) and triethylamine in 1,4-dioxane under inert atmospheres, followed by arylation or functionalization steps . Reaction optimization (e.g., temperature, time, and stoichiometry) is critical to achieving high yields. Characterization via NMR and mass spectrometry (MS) confirms structural integrity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Purity can be assessed via HPLC (≥98% purity threshold, as per industry standards for research-grade compounds) . Structural confirmation requires multinuclear NMR (1H, 13C) to resolve the tetrahydro-pyrimidine ring system and substituents. Infrared (IR) spectroscopy identifies carboxylic acid and trifluoromethyl groups, while high-resolution MS validates the molecular formula .

Q. What computational tools predict key physicochemical properties (e.g., logP, solubility) for this compound?

  • Methodological Answer : Computational models (e.g., ChemSpider, Molinspiration) calculate properties like hydrogen bond donors/acceptors, rotatable bonds, and topological polar surface area. For example, the trifluoromethyl group increases lipophilicity (logP), while the carboxylic acid moiety enhances aqueous solubility under basic conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Contradictions in NMR or MS data may arise from tautomerism or impurities. Use 2D NMR techniques (e.g., HSQC, HMBC) to unambiguously assign signals. Cross-validate with X-ray crystallography if crystalline forms are obtainable. For ambiguous cases, compare data with structurally similar compounds (e.g., 5-methyl-7-trifluoromethyl analogs) .

Q. What experimental strategies evaluate the influence of the trifluoromethyl group on reactivity and stability?

  • Methodological Answer : The electron-withdrawing trifluoromethyl group alters electronic density, affecting cyclization kinetics and acid-base behavior. Conduct comparative studies using non-fluorinated analogs to isolate its effects. Stability under thermal or hydrolytic conditions can be assessed via accelerated degradation studies (e.g., 40–80°C, varying pH) .

Q. How can in silico methods guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Molecular docking and QSAR (Quantitative Structure-Activity Relationship) models predict interactions with biological targets (e.g., enzymes or receptors). Focus on modifying the isopropyl or carboxylic acid groups to improve binding affinity while monitoring ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles .

Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?

  • Methodological Answer : Follow frameworks like those in Project INCHEMBIOL, which evaluate abiotic/biotic degradation, bioaccumulation potential, and toxicity across trophic levels. Use HPLC-MS/MS to track environmental persistence in water/soil matrices and model food-chain transfer using standardized organisms (e.g., Daphnia magna) .

Q. How should contradictory bioactivity data be interpreted in pharmacological studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration thresholds). Replicate studies using orthogonal assays (e.g., enzymatic inhibition vs. cell viability). Validate results with structurally related compounds (e.g., 5-cyclopropyl-7-trifluoromethyl analogs) to identify structure-activity trends .

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